(S)-Na-Fmoc-Nw-Boc-alpha-methyllysine
Description
Significance of Non-Proteinogenic Amino Acids (NPAAs) in Peptide and Protein Research
Non-proteinogenic amino acids are invaluable in the development of peptide-based therapeutics and research tools. nih.govnih.gov While peptides composed of natural amino acids can be effective, they are often susceptible to degradation by proteases in biological systems. nih.govresearchgate.net The incorporation of NPAAs can dramatically improve the stability, potency, permeability, and bioavailability of peptide-based therapies. nih.govnih.govresearchgate.netbohrium.com This enhanced stability is a key advantage, as it can lead to a longer half-life and improved pharmacokinetic profiles for peptide drugs. nbinno.com
The structural diversity offered by NPAAs allows for the fine-tuning of a peptide's properties. nih.gov By introducing novel structural features, researchers can optimize a drug's interaction with its target, potentially leading to enhanced binding affinity and selectivity. nbinno.com This precise control over molecular conformation is crucial for developing highly targeted therapies with fewer side effects. nbinno.com
The Unique Structural Role of Alpha-Methylation in Amino Acid Design
Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid with a methyl group, imposes significant conformational constraints on the peptide backbone. enamine.netrsc.org This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, leading to a more defined and predictable peptide structure. rsc.org The introduction of an alpha-methyl group is a well-established strategy for stabilizing helical conformations in peptides. rsc.orgnih.gov
This conformational rigidity can be highly advantageous in drug design. By reducing the conformational variability of a peptide, alpha-methylation can help it adopt a bioactive conformation, leading to increased potency. enamine.netrsc.org Furthermore, the alpha-methyl group can protect the adjacent peptide bond from enzymatic cleavage, further enhancing the peptide's resistance to degradation. enamine.net This modification is a powerful tool for creating peptidomimetics with improved therapeutic potential. enamine.net
Contextualization of (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine as a Versatile Building Block in Modern Peptide Synthesis
This compound is a highly specialized and valuable building block in modern peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). lifetein.com This compound incorporates several key features that make it a versatile tool for chemists.
The "Fmoc" (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group (Na) and is known for its lability under mild basic conditions, typically using piperidine (B6355638). lifetein.comcreative-peptides.comamericanpeptidesociety.org This is the hallmark of the widely used Fmoc/tBu synthesis strategy, which is favored for its mild deprotection conditions and compatibility with a wide range of sensitive modifications. americanpeptidesociety.orgiris-biotech.denih.gov
The "Boc" (tert-butoxycarbonyl) group, on the other hand, protects the omega-amino group (Nw) of the lysine (B10760008) side chain. creative-peptides.com The Boc group is stable to the basic conditions used to remove Fmoc but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.orgpeptide.com This orthogonality of the protecting groups is crucial in peptide synthesis, as it allows for the selective deprotection of different functional groups at various stages of the synthesis. iris-biotech.de
The alpha-methyl group, as previously discussed, provides conformational constraint and enzymatic stability. The lysine side chain itself is a common site for post-translational modifications, and incorporating an alpha-methylated lysine derivative allows for the study of these modifications in a more stable and structurally defined context. biosyn.comnih.gov The synthesis of peptides containing monomethylated lysine has been successfully achieved using N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine as a building block. researchgate.netnih.gov
The combination of these features in a single molecule makes this compound a powerful reagent for constructing complex and functionally optimized peptides for a variety of applications in chemical biology and drug discovery.
| Feature | Description | Significance in Peptide Synthesis |
| (S)-Configuration | The specific stereochemistry at the alpha-carbon. | Ensures the correct three-dimensional structure of the final peptide. |
| Na-Fmoc | The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl group. | Allows for temporary protection that can be removed under mild basic conditions, compatible with Fmoc-based SPPS. lifetein.comcreative-peptides.com |
| Nw-Boc | The omega-amino group of the lysine side chain is protected by a tert-butoxycarbonyl group. | Provides orthogonal protection that is stable to the basic conditions for Fmoc removal but labile to acid. creative-peptides.comiris-biotech.de |
| alpha-methyl | A methyl group replaces the hydrogen atom on the alpha-carbon. | Imparts conformational rigidity and resistance to enzymatic degradation. enamine.netrsc.org |
| lysine | The amino acid backbone with a side chain containing a primary amine. | A common site for post-translational modifications and important for protein structure and function. biosyn.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-16-10-9-15-27(4,23(30)31)29-25(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22H,9-10,15-17H2,1-4H3,(H,28,32)(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXEVZHWDILHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Alpha Methyllysine Derivatives
Stereoselective Synthesis Strategies for Alpha-Methylated Amino Acids
The creation of the chiral quaternary carbon center in α-methylated amino acids necessitates highly controlled stereoselective methods. Researchers have developed several key strategies to achieve this, including asymmetric alkylation, the use of chiral auxiliaries, and catalytic routes.
Asymmetric Alkylation Approaches
Asymmetric alkylation is a powerful technique for the synthesis of chiral α-substituted α-amino acids. chemrxiv.org This approach often involves the diastereoselective alkylation of a chiral enolate equivalent derived from a glycine (B1666218) Schiff base. For instance, a tricyclic iminolactone derived from (1S)-(+)-3-carene has been used as a chiral auxiliary to facilitate the asymmetric synthesis of α-methyl-α-amino acids. acs.org The iminolactone exhibits high reactivity towards alkylation with a range of electrophiles under phase-transfer catalysis conditions, yielding alkylated products with excellent diastereoselectivities (>98% de) and in good isolated yields (86-94%). acs.org Subsequent hydrolysis of these products provides optically pure (S)-α-methyl-α-amino acids in high yields (83-91%), with the chiral auxiliary being recoverable. acs.org
Another approach involves the tandem N-alkylation/asymmetric π-allylation of α-iminoesters, which generates a highly reactive enolate intermediate. nih.gov This method allows for the construction of a diverse group of enantioenriched α-allyl-α-aryl α-amino acids from three commercially available components in a single step. nih.gov While not directly producing α-methyllysine, this methodology highlights the potential of asymmetric alkylation in creating complex α,α-disubstituted amino acids.
Table 1: Asymmetric Alkylation for α-Methyl-α-Amino Acid Synthesis
| Chiral Auxiliary/Catalyst | Electrophile | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|
| (1S)-(+)-3-carene derived iminolactone | Various alkyl halides | >98% | 86-94% (alkylation), 83-91% (final amino acid) | acs.org |
| Copper/(4S,2R)-tBu-Phosferrox | tert-butyl glycinate (B8599266) Schiff base | >99% ee | up to 95% | chemrxiv.org |
This table is interactive and allows for sorting of data.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of α-methyllysine synthesis, chiral auxiliaries such as oxazolidinones and camphorsultams have proven effective. For example, the diastereoselective alkylation of an oxazinone, serving as a chiral auxiliary, has been successfully employed for the enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH. researchgate.net In this multi-step synthesis, the chiral auxiliary guides the stereoselective introduction of the methyl group. researchgate.net
Similarly, camphorsultam has been used as a chiral auxiliary in various asymmetric reactions, including Michael additions, demonstrating its utility in controlling stereochemistry. wikipedia.org The principle of using a recoverable chiral auxiliary to direct the stereoselective alkylation is a well-established and reliable method in the synthesis of α-methylated amino acids.
Catalytic Stereoselective Routes
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. For α,α-disubstituted α-amino acids, direct catalytic asymmetric addition of nucleophiles to α-iminoesters is a promising strategy. rsc.org For instance, chiral N-heterocyclic carbene complexes of iridium have been shown to catalyze the enantioselective addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted amino acid derivatives. rsc.org
Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic α-halo-α-amino acid derivatives with alkylzinc reagents have been developed. nih.gov This method provides access to a range of protected unnatural α-amino acids with good yields and high enantiomeric excess. nih.gov Phase-transfer catalysis has also been utilized for the practical stereoselective synthesis of β-branched α-amino acids through asymmetric alkylation of a glycinate Schiff base. organic-chemistry.org
Convergent and Divergent Synthesis of Fmoc- and Boc-Protected Alpha-Methyllysine Precursors
The synthesis of the target compound, (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine, requires careful orchestration of protecting group strategies. Convergent synthesis involves the separate synthesis of key fragments that are later joined, while divergent synthesis starts from a common intermediate that is elaborated into different final products.
Regioselective Functionalization and Protection Strategies
The lysine (B10760008) side chain possesses two amino groups, the α-amino group and the ε-amino group, which necessitates regioselective protection. A supramolecular enzyme-mimic approach using cyclodextrins has been shown to achieve high regioselectivity (up to 99%) and yields (up to 90%) in the protection of the amino groups of lysine. nih.govresearchgate.net This method allows for the selective protection of either the α- or ε-amino group, which is crucial for the synthesis of orthogonally protected lysine derivatives. nih.gov
For the synthesis of this compound, a strategy could involve the initial synthesis of (S)-α-methyllysine, followed by the regioselective introduction of the Fmoc group on the α-amino group and the Boc group on the ε-amino group. The traditional Boc protecting group strategy has proven adequate for protecting the ε-amino group of lysine in solid-phase peptide synthesis. acs.org
One-Pot Reaction Sequences in Building Block Preparation
One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. A concise preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine has been reported using a one-pot reaction sequence. nih.gov This method involves consecutive reductive benzylation and reductive methylation, followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction. nih.gov While this specific example is for Nε-methyl-lysine, the principle can be adapted for the synthesis of α-methyllysine derivatives.
Furthermore, efficient one-pot procedures for the conversion of resin-bound N-Fmoc amino acids into N-Boc derivatives have been developed. umich.edu These methods utilize reagents such as potassium fluoride (B91410) and di-tert-butyl dicarbonate (B1257347) to achieve high conversion yields. umich.edu Such one-pot transprotection strategies can be valuable in the convergent synthesis of complex amino acid building blocks.
Table 2: One-Pot Synthesis and Protection Strategies
| Reaction Type | Reagents | Key Features | Yield | Reference |
|---|---|---|---|---|
| Nα-Fmoc-Nε-(Boc, methyl)-lysine synthesis | Reductive amination reagents, Pd-C, Boc anhydride | Consecutive one-pot reactions for methylation and protection | High | nih.gov |
| Fmoc to Boc transprotection (on resin) | Potassium fluoride, di-tert-butyl dicarbonate | Efficient conversion of protecting groups | 95% (overall process) | umich.edu |
This table is interactive and allows for sorting of data.
Optimization of Protecting Group Chemistry for Fmoc/Boc Orthogonality
The successful synthesis of peptides and other complex molecules relies on the precise and differential cleavage of protecting groups. In the context of this compound, the orthogonality of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group is of paramount importance. The presence of the α-methyl group introduces significant steric hindrance, which can impact the kinetics of deprotection and the stability of the protecting groups, necessitating careful optimization of the reaction conditions to maintain their mutual exclusivity.
The Fmoc group, protecting the α-amino group, is designed to be removed under basic conditions, typically with piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). luxembourg-bio.com Conversely, the Boc group, safeguarding the ω-amino group of the lysine side chain, is engineered to be stable to basic conditions but readily cleaved by acids such as trifluoroacetic acid (TFA). organic-chemistry.org This differential lability forms the foundation of the Fmoc/Boc orthogonal strategy in solid-phase peptide synthesis (SPPS). nih.gov
However, the introduction of an α-methyl group can influence the efficiency of the Fmoc deprotection step. The increased steric bulk around the α-carbon can hinder the approach of the piperidine molecule, potentially leading to incomplete Fmoc removal. researchgate.net Incomplete deprotection can result in deletion sequences in peptide synthesis, where an amino acid is missed in the growing peptide chain, thereby reducing the yield and purity of the final product. nih.gov
To counteract the sluggish deprotection kinetics associated with sterically hindered amino acids, several optimization strategies have been explored. These include extending the deprotection reaction time or performing multiple deprotection cycles. researchgate.net For instance, a standard Fmoc deprotection protocol might involve a single treatment with 20% piperidine in DMF for 10-20 minutes, whereas for α,α-disubstituted amino acids, a double treatment of 10 minutes each with the same reagent is often employed to ensure complete removal of the Fmoc group. researchgate.netresearchgate.net
The choice of the base and its concentration is another critical parameter. While piperidine is the most common reagent, alternatives and modifications to the deprotection cocktail have been investigated to enhance efficiency and minimize side reactions. nih.gov For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution has been shown to accelerate Fmoc removal. nih.gov However, the use of stronger bases must be carefully evaluated to avoid compromising the integrity of the Boc protecting group on the lysine side chain.
The following interactive data table summarizes typical Fmoc deprotection conditions and highlights the adjustments often required for sterically hindered residues like α-methyllysine.
| Residue Type | Deprotection Reagent | Typical Conditions | Observed Outcome | Ref. |
|---|---|---|---|---|
| Standard Amino Acid (e.g., Lysine) | 20% Piperidine in DMF | 1 x 10-20 min | Complete Fmoc removal; Boc group stable | researchgate.net |
| Sterically Hindered (e.g., α-Methyllysine) | 20% Piperidine in DMF | 1 x 10-20 min | Potentially incomplete Fmoc removal | researchgate.net |
| Sterically Hindered (e.g., α-Methyllysine) | 20% Piperidine in DMF | 2 x 10 min | Improved Fmoc removal efficiency | researchgate.net |
| Difficult Sequence | 2% DBU / 20% Piperidine in DMF | 1 x 5-10 min | Accelerated Fmoc removal | nih.gov |
Application in Solid Phase Peptide Synthesis Spps and Chemical Ligation
Integration of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine into Peptide Chains via SPPS
(S)-Nα-Fmoc-Nω-Boc-α-methyllysine is a protected derivative of lysine (B10760008) designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is removed under mild basic conditions, while the Boc (tert-butoxycarbonyl) group provides acid-labile protection for the side-chain ε-amino group. altabioscience.comamericanpeptidesociety.org The presence of the α-methyl group introduces significant steric hindrance, which presents unique challenges to the synthesis process.
The incorporation of sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, into a growing peptide chain is a well-documented challenge in SPPS. amazonaws.comcem.com The steric bulk impedes the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to sluggish reaction rates and low coupling yields. amazonaws.comresearchgate.net
Key methodological considerations include:
Choice of Coupling Reagent: Standard carbodiimide-based coupling reagents (e.g., DCC, DIC) are often inefficient for hindered couplings. researchgate.net More potent activating agents are required to overcome the steric barrier. Phosphonium salts like PyBOP and aminium/uronium salts such as HBTU, HATU, and COMU have proven more effective. luxembourg-bio.combachem.com Specifically, reagents based on the HOAt (1-hydroxy-7-azabenzotriazole) moiety, like HATU, are often successful in couplings involving N-methyl amino acids. bachem.comuci.edu
Reaction Conditions: Extended coupling times (from 1 to 12 hours) are often necessary to drive the reaction to completion. uci.edu Increasing the excess of the amino acid and coupling reagents can also improve yields.
Solvent Choice: The choice of solvent is critical, as it must effectively solvate both the resin and the growing peptide chain to minimize aggregation, which can further hinder coupling efficiency. N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard choices. luxembourg-bio.com
Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy has emerged as a powerful tool for accelerating difficult couplings. rsc.orgluxembourg-bio.comnih.gov Microwave heating can dramatically reduce synthesis times and improve the purity of the crude peptide by driving sterically hindered reactions to completion more efficiently than conventional methods at room temperature. amazonaws.comrsc.orgresearchgate.net
| Method | Synthesis Time | Crude Purity | Key Advantages |
| Conventional SPPS | ~40 hours | <10% | Widely accessible, standard laboratory equipment. |
| Microwave-Assisted SPPS | <3 hours | 89% | Drastically reduced synthesis time, higher purity for difficult sequences, efficient for bulky amino acids. amazonaws.comrsc.org |
| Data based on the synthesis of GEQKLGAibAibAibASEEDLG-NH2, a peptide containing the sterically hindered α-aminoisobutyric acid (Aib). amazonaws.com |
The primary challenge in synthesizing peptides containing α-methylated residues like (S)-Nα-Fmoc-Nω-Boc-α-methyllysine is overcoming the steric hindrance imposed by the additional methyl group on the α-carbon. amazonaws.comcem.com This hindrance makes the formation of the peptide bond exceptionally difficult.
Challenges:
Incomplete Couplings: The steric bulk can prevent the acylation reaction from reaching completion, leading to deletion sequences where the α-methylated residue is missing from the final peptide.
Epimerization: While less of a concern for α,α-disubstituted amino acids (which lack an α-hydrogen), harsh or prolonged activation conditions required for coupling can increase the risk of racemization for other residues in the sequence, such as histidine. nih.govcem.com
Solutions:
Advanced Coupling Reagents: The use of highly efficient coupling reagents is paramount. Phosphonium and uronium/aminium salt-based reagents are preferred. For particularly difficult couplings involving N-methylated or other hindered residues, HATU and COMU are often recommended. bachem.comuci.edu COMU, which incorporates the Oxyma Pure moiety, offers high efficiency with improved safety and solubility profiles compared to older benzotriazole-based reagents. bachem.com
Microwave Irradiation: As noted previously, MW-SPPS is a highly effective solution. It drives difficult couplings to completion quickly and efficiently, minimizing side reactions that can occur during prolonged reaction times. cem.comnih.govnih.gov For example, the synthesis of peptides containing the hindered N-methyl alanine (B10760859) was completed in under 2 hours with 86% purity using microwave assistance. amazonaws.com
Optimized Protocols: A combination of strategies is often most effective. This may include using a potent coupling reagent (e.g., HATU), a non-racemizing base (e.g., 2,4,6-collidine instead of DIPEA), and microwave heating. uci.edumesalabs.com
| Coupling Reagent Class | Examples | Efficacy for Hindered Residues | Notes |
| Carbodiimides | DCC, DIC | Inefficient | Generally poor yields for sterically demanding couplings. researchgate.net |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Good to Excellent | PyAOP has been successfully used for peptides with α,α-disubstituted amino acids like Aib. researchgate.net |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Good to Excellent | HATU is particularly effective for N-methylated amino acids. bachem.comuci.edu COMU offers high efficiency with a better safety profile. bachem.com |
Chemical and Enzymatic Ligation Strategies for Constructing Larger Peptides and Proteins Incorporating Alpha-Methylated Lysine
While SPPS is highly effective for peptides up to about 50 amino acids, the synthesis of larger proteins requires the assembly of smaller, purified peptide fragments. nih.gov Chemical and enzymatic ligation techniques enable the formation of native peptide bonds between these unprotected fragments.
Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments. wikipedia.orgmdpi.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov The process involves a chemoselective transthioesterification followed by a rapid, spontaneous S-to-N acyl shift, which forms a native amide bond at the ligation site. wikipedia.orgmdpi.com This method is highly regioselective and proceeds in an aqueous buffer at neutral pH. wikipedia.org
Expressed Protein Ligation (EPL) is an extension of NCL that combines the strengths of recombinant protein expression and chemical synthesis. nih.govnih.gov In EPL, a large protein fragment is produced recombinantly (often as a fusion with an intein domain) to generate a C-terminal thioester. nih.govnih.gov This recombinant fragment is then ligated to a chemically synthesized peptide containing an N-terminal cysteine, allowing for the site-specific incorporation of modifications like α-methylated lysine into large proteins. nih.govspringernature.com
The presence of a sterically demanding α-methylated residue adjacent to the ligation site could potentially slow the reaction kinetics, similar to how other bulky residues affect ligation efficiency. However, the fundamental chemistry of NCL and EPL is compatible with a wide range of amino acid side chains, making it a viable strategy for assembling proteins containing (S)-Nα-Fmoc-Nω-Boc-α-methyllysine after its incorporation into a peptide thioester or an N-terminal Cys fragment.
The combination of SPPS and ligation techniques forms the basis of protein semisynthesis. This approach is invaluable for producing proteins with site-specific post-translational modifications (PTMs) that are difficult or impossible to achieve through recombinant expression alone. nih.govnih.govmdpi.com
Semisynthesis has been widely used to generate modified histone proteins containing various forms of lysine methylation to study their roles in epigenetics and chromatin regulation. nih.govresearchgate.net By synthesizing a histone tail peptide with a precisely placed α-methylated lysine residue and then ligating it to the remaining recombinantly expressed portion of the histone, researchers can create homogeneous, modified proteins. researchgate.net These semisynthetic proteins serve as critical tools to unambiguously define the functional consequences of specific lysine modifications in complex biological systems. nih.govnih.gov
Enzymatic ligation offers an alternative to chemical methods, utilizing enzymes known as peptide ligases to form amide bonds. frontiersin.orgnih.gov These enzymes, which include engineered proteases like subtiligase and naturally occurring ligases like sortase, offer excellent chemo- and regioselectivity under mild, physiological conditions. frontiersin.orgresearchgate.net However, their utility can be limited by stringent substrate sequence recognition requirements. researchgate.netyoutube.com While enzymes like subtiligase have been engineered to have broader specificity, highly hindered residues such as proline can be challenging substrates. youtube.com The applicability of current enzymatic ligases for fragments containing the sterically bulky α-methyllysine residue would likely depend on the specific enzyme's tolerance for non-natural, sterically demanding amino acids at or near the ligation junction. youtube.comnih.gov
Conformational and Structural Impact of Alpha Methyllysine Incorporation in Peptides
Induction and Stabilization of Peptide Secondary Structures
The incorporation of alpha-methyllysine has a profound impact on the secondary structure of peptides, primarily through the stabilization of helical conformations and the restriction of the peptide backbone's conformational freedom.
The alpha-methylation of amino acid residues is a well-established strategy for promoting and stabilizing helical structures, including both alpha-helices and 310-helices, within peptides. The steric hindrance imposed by the alpha-methyl group disfavors extended conformations and instead encourages the adoption of the tighter torsional angles characteristic of helical structures. This effect is a cornerstone of designing stabilized alpha-helical (SAH) peptides, which are valuable for probing protein-protein interactions. nih.gov The alpha-helix is a prevalent secondary structure in proteins, defined by 3.6 residues per turn and extensive hydrogen bonding between the amide protons and carbonyl oxygens. nih.gov The incorporation of alpha,alpha-disubstituted amino acids, such as alpha-methyllysine, is a key strategy in promoting helix formation. nih.gov
Table 1: Impact of Alpha-Methyllysine on Helical Content| Peptide Sequence | Modification | Helical Content (%) | Reference |
|---|---|---|---|
| Ac-Tyr-Gly-Gly-Phe-Lys-NH2 | Unmodified | ~5 | Hypothetical Data |
| Ac-Tyr-Gly-Gly-Phe-α-Me-Lys-NH2 | Alpha-Methylation | ~35 | Illustrative Data Based on Known Effects |
The presence of an alpha-methyl group on the lysine (B10760008) residue significantly restricts the conformational freedom of the peptide backbone. This is a direct consequence of the steric clash between the methyl group and the adjacent atoms in the peptide chain. This restriction limits the available Ramachandran space for the alpha-methyllysine residue, effectively locking the peptide into a more defined conformation. This principle is utilized in peptidomimetics to design peptides with reduced conformational entropy, which can lead to higher binding affinities for their targets. Modifications such as alpha-methylation are aimed at restricting the conformation of the peptide to minimize binding to non-target receptors and enhance activity at the desired receptor.
Influence on Peptide and Protein Stability
The incorporation of alpha-methyllysine can significantly enhance the stability of peptides and proteins through increased resistance to proteolytic degradation and the stabilization of tertiary structures.
A major challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The introduction of an alpha-methyl group at the lysine residue can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage. This enhanced proteolytic stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides. Peptides containing methylated lysines have been shown to resist the action of enzymes like trypsin and lysyl endopeptidase. nih.gov Stapled peptides, which often incorporate alpha,alpha-disubstituted amino acids, also exhibit resistance to protease cleavage. nih.gov
Table 2: Proteolytic Stability of Peptides| Peptide | Modification | Half-life in Serum (min) | Reference |
|---|---|---|---|
| Native Peptide | Unmodified Lysine | 15 | Hypothetical Data |
| Modified Peptide | Alpha-Methyllysine | 120 | Illustrative Data Based on Known Effects |
Modulation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)
The incorporation of alpha-methyllysine directly influences the intramolecular interactions within a peptide, primarily through steric hindrance and its effect on hydrogen bonding patterns. The alpha-methyl group can introduce steric hindrance that forces the peptide backbone into specific conformations, which in turn can either promote or disrupt local hydrogen bonding networks. youtube.com For instance, by favoring a helical conformation, it promotes the formation of i to i+4 hydrogen bonds characteristic of alpha-helices. Conversely, the steric bulk of the methyl group can prevent the formation of hydrogen bonds that would otherwise stabilize alternative, non-helical conformations. Lysine methylation can alter non-covalent interactions by changing the electronic structure of the lysine side chain. nih.gov While lysine methylation does not change the positive charge, it can weaken cation-pi interactions. nih.gov
Applications in Peptidomimetic Design and Advanced Chemical Biology Research
Design and Synthesis of Peptidomimetics Incorporating Alpha-Methyllysine for Enhanced Biological Activity
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as stability and bioavailability. The incorporation of non-natural amino acids like alpha-methyllysine is a key strategy in this field. The alpha-methyl group provides a significant steric hindrance that directly influences the peptide's backbone conformation.
A major challenge for peptide-based therapeutics is their rapid degradation by proteases in the body, leading to poor pharmacokinetic profiles. mdpi.com Alpha-methylation of an amino acid residue within a peptide sequence introduces a significant conformational constraint. cam.ac.uk This steric bulk restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, forcing the peptide into a more defined and stable secondary structure, often promoting helical or turn conformations. ethz.ch
This pre-organization of the peptide structure has two primary benefits for pharmacokinetics:
Increased Proteolytic Stability: Proteases recognize and cleave peptides that can adopt a specific, extended conformation within their active site. The rigid structure induced by alpha-methylation prevents the peptide from fitting into the active site of many common proteases, thereby significantly increasing its resistance to enzymatic degradation and extending its half-life in circulation. ethz.ch
Enhanced Receptor Binding: By locking the peptide into a conformation that is close to its bioactive shape (the conformation it adopts when binding to its target), the entropic penalty of binding is reduced. This can lead to higher binding affinity and specificity for the target receptor or enzyme. cam.ac.uk
| Modification Strategy | Structural Effect | Impact on Peptide Properties | Reference |
|---|---|---|---|
| Alpha-Methylation | Restricts backbone dihedral angles (φ, ψ) | Induces/stabilizes helical or turn conformations; increases resistance to proteolysis | ethz.ch |
| Peptide 'Stapling' | Covalent linkage of amino acid side chains | Stabilizes α-helical structures; can improve cell permeability | cam.ac.uk |
| N-Methylation | Modifies the amide bond, removing the H-bond donor | Can improve solubility and reduce aggregation; influences cis/trans isomerism |
The ability of alpha-methylation to enforce a specific conformation is a powerful tool for designing potent and selective enzyme inhibitors, receptor agonists, or antagonists.
Enzyme Inhibitors: For an inhibitor to be effective, it must bind tightly to the enzyme's active site. By using (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine in peptide synthesis, researchers can create inhibitor candidates that are conformationally pre-organized to fit the active site. This can lead to a lower IC50 value, indicating higher potency. nih.gov For example, peptidomimetics designed to inhibit proteases can be made more resistant to cleavage themselves by incorporating an alpha-methylated residue at or near the intended cleavage site.
Receptor Agonists and Antagonists: The interaction between a peptide ligand and its receptor is highly dependent on the three-dimensional structure of the ligand. mdpi.com An agonist must adopt a specific conformation to activate the receptor, while an antagonist binds to the receptor without activating it, thereby blocking the natural ligand. The conformational constraints imposed by alpha-methyllysine allow for the fine-tuning of a peptide's structure to favor either an agonistic or antagonistic conformation. This leads to the development of more selective ligands that are less likely to interact with off-target receptors, reducing potential side effects. nih.gov For instance, incorporating alpha-methyllysine into a known peptide agonist could further stabilize its active conformation, leading to a "super-agonist" with enhanced activity. Conversely, it could be used to alter the conformation just enough to allow binding but prevent activation, creating a potent antagonist.
Elucidation of Protein-Protein Interactions (PPIs) Mediated by Methyllysine Recognition
Post-translational modifications (PTMs) of proteins are critical for regulating cellular processes, and lysine (B10760008) methylation is a key PTM in cell signaling and gene expression. nih.gov Specialized protein domains, known as "reader" domains, specifically recognize methyllysine marks on other proteins, particularly histones, and translate these marks into downstream biological outcomes. nih.govnih.gov Understanding these interactions is fundamental to epigenetics and disease biology.
| Reader Domain Family | Recognized Mark (Typical) | Biological Function | Reference |
|---|---|---|---|
| Chromodomain | H3K9me2/3, H3K27me2/3 | Transcriptional repression, heterochromatin formation | nih.gov |
| Tudor | H3K4me2/3, H4K20me2/3 | Varies; involved in DNA repair and RNA processing | nih.gov |
| MBT (Malignant Brain Tumor) | H3K9me1/2, H4K20me1/2 | Transcriptional repression, chromatin compaction | nih.gov |
| PHD (Plant Homeodomain) Finger | H3K4me2/3, H3K9me3 | Transcriptional activation or repression | nih.gov |
Histone proteins are subject to a complex pattern of PTMs, including methylation on lysine residues, which constitutes the "histone code." wikipedia.org This code is interpreted by reader proteins to regulate chromatin structure and gene accessibility. uniklinik-freiburg.de Synthetic peptides that mimic histone tails are indispensable tools for studying these interactions.
Using this compound, researchers can synthesize histone tail mimics where a specific lysine residue is replaced by its alpha-methylated counterpart. These probes can be used to:
Probe Steric Tolerance: The binding pocket of a reader domain, often an "aromatic cage" that accommodates the methylammonium (B1206745) group, has specific spatial requirements. nih.gov An alpha-methyllysine mimic can test the steric tolerance of this pocket. If the reader protein can still bind the peptide, it suggests a degree of flexibility in the binding site. If binding is abolished, it indicates that the additional alpha-methyl group clashes with the reader domain, providing valuable structural information.
Create Conformationally Locked Probes: As discussed, the alpha-methyl group constrains the peptide backbone. This can be used to investigate whether a reader domain prefers to bind to a histone tail that is in a specific secondary structure (e.g., helical or extended).
Study Non-Histone Methylation: Many non-histone proteins are also regulated by lysine methylation, a phenomenon known as histone mimicry. tandfonline.comoup.com Synthetic peptides containing alpha-methyllysine can be designed based on the sequences of these non-histone targets to study their interactions with reader proteins.
The development of high-throughput assays is crucial for discovering small-molecule inhibitors of reader domains, which are promising therapeutic targets in oncology and other diseases. researchgate.net These assays typically rely on a probe, often a biotinylated synthetic peptide derived from a histone tail, that binds to the reader protein.
This compound is instrumental in creating specialized probes for these assays:
Competitor Peptides: In competitive binding assays, such as AlphaScreen or TR-FRET, a test compound's ability to displace a known peptide binder is measured. nih.gov A peptide containing alpha-methyllysine can be synthesized and used as a competitor to determine the binding constants (e.g., Ki or IC50) of potential drug candidates.
Probes for Specificity Profiling: A panel of peptides containing alpha-methyllysine at different positions can be used to profile the binding specificity of a new reader domain or to assess the selectivity of a newly discovered inhibitor against a family of related reader proteins.
Role in Engineered Proteins and Synthetic Biology Platforms
Synthetic biology aims to design and construct new biological parts, devices, and systems. alliedacademies.org The ability to site-specifically incorporate non-natural amino acids into proteins is a cornerstone of this field, enabling the creation of proteins with novel functions.
The alpha-methyl group on alpha-methyllysine can be leveraged as a unique structural and chemical handle in protein engineering and synthetic biology. A powerful "bump-and-hole" strategy has been developed to create engineered protein-protein interaction pairs that are orthogonal to the natural cellular machinery. nih.gov In this approach:
A "bump" is introduced into the ligand (e.g., a histone tail peptide) by replacing a natural amino acid with a bulkier, non-natural analog. Alpha-methyllysine is an ideal candidate for such a "bump" due to its additional methyl group. This bumped ligand no longer fits into the binding pocket of its wild-type reader protein partner.
A corresponding "hole" is engineered into the reader protein's binding pocket, typically by mutating a large amino acid residue (e.g., tryptophan or tyrosine) to a smaller one (e.g., alanine). This modification creates space to accommodate the "bump" on the ligand.
This engineered pair—the bumped peptide containing alpha-methyllysine and the hole-modified reader protein—can now interact specifically with each other, but not with their respective wild-type partners in the cell. nih.gov This allows researchers to study the function of a single methyllysine interaction pathway in isolation, without interference from the complex network of endogenous interactions. This approach provides an unprecedented level of control for dissecting the biological roles of specific reader proteins in gene regulation and signaling. nih.govnih.gov
Ribosomal Incorporation of Non-Proteinogenic Amino Acidschemicalbook.com
The central challenge in the ribosomal incorporation of α,α-disubstituted amino acids lies in the steric bulk of the additional α-substituent, which can hinder key steps in protein synthesis. nih.gov The ribosome's peptidyltransferase center (PTC), which catalyzes peptide bond formation, has evolved to accommodate L-α-amino acids. harvard.edu Backbone-modifying npAAs, including N-methylated and α,α-disubstituted variants, are often poor substrates for the natural translational apparatus. nih.govnih.gov
Key obstacles to efficient incorporation include:
Aminoacyl-tRNA Synthetase (aaRS) Charging: An orthogonal aaRS must be engineered to specifically recognize the npAA and charge it onto its cognate tRNA without cross-reacting with endogenous amino acids. nih.gov
Elongation Factor (EF-Tu) Binding: The aminoacyl-tRNA complex must bind to elongation factors (like EF-Tu) for delivery to the ribosome. The affinity of this interaction can be significantly lower for sterically demanding npAAs. nih.govnih.gov
Peptide Bond Formation: The PTC must be able to accommodate the bulky npAA in the A-site and catalyze its addition to the growing polypeptide chain in the P-site. This step is often a major rate-limiting factor.
To overcome these hurdles, researchers have developed several strategies. One highly effective approach involves engineering the ribosome itself. By introducing mutations into the 23S rRNA within the PTC, ribosomes can be created that exhibit enhanced tolerance for bulky substrates. harvard.edu Furthermore, the use of specialized elongation factors, such as EF-P or engineered variants of EF-Tu, can improve the delivery and incorporation of npAA-tRNAs. nih.govnih.gov These engineered systems have demonstrated success in improving the incorporation efficiency of various backbone-modified npAAs. nih.gov
| Strategy | Mechanism | Key Components | Example Finding |
|---|---|---|---|
| Ribosome Engineering | Mutations in the 23S rRNA of the peptidyltransferase center (PTC) create more space to accommodate bulky substrates. | Modified 23S rRNA genes, specialized expression systems (e.g., oRibo-T). aiche.org | Mutations in the PTC region of 23S rRNA have been shown to facilitate the incorporation of D-amino acids, which are normally rejected by wild-type ribosomes. harvard.edu |
| Elongation Factor Engineering | Modification of elongation factors like EF-Tu or utilization of specialized factors like EF-P enhances the binding and delivery of npAA-tRNA to the ribosome. nih.gov | Engineered EF-Tu variants, EF-P, EF-Sep. nih.gov | EF-Sep was shown to enhance the ribosomal incorporation of N-methyl-L-amino acids with negatively charged sidechains by compensating for low EF-Tu affinity. nih.govnih.gov |
| Orthogonal tRNA/Synthetase Pairs | An engineered aminoacyl-tRNA synthetase (aaRS) specifically charges the npAA onto an orthogonal tRNA (o-tRNA) that recognizes a reassigned codon. nih.gov | Mutated aaRS, o-tRNA (often derived from a different species). nih.gov | The M. jannaschii tyrosyl-tRNA/synthetase pair has been widely engineered to incorporate a variety of phenylalanine and tyrosine analogs. oup.com |
Expanding the Genetic Code for Novel Biologicswikipedia.org
The ability to incorporate npAAs like this compound at specific sites within a protein sequence fundamentally expands the genetic code. wikipedia.orgportlandpress.com This process typically involves the reassignment of a codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms. portlandpress.comaddgene.org
The core technology relies on an "orthogonal translation system"—an engineered aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's endogenous machinery. nih.govyale.edu This orthogonal pair is designed to recognize the npAA and the reassigned codon exclusively. addgene.org When the ribosome encounters the UAG codon in the mRNA, the orthogonal tRNA, charged with the npAA, binds to this codon and delivers its cargo, resulting in the site-specific incorporation of the novel amino acid into the growing polypeptide chain. nih.govacs.org
This expansion of the genetic code opens the door to creating novel biologics with properties unattainable with the standard 20 amino acids. nih.gov The introduction of an α-methyl group, as in α-methyllysine, can enforce specific secondary structures, such as helices or turns, thereby constraining the peptide's conformation. This conformational rigidity can lead to higher binding affinities and specificities for biological targets. Furthermore, the α-methyl group provides steric shielding for the adjacent peptide bond, rendering the resulting protein significantly more resistant to degradation by proteases. researchgate.netnih.gov These enhanced properties are highly desirable for the development of new therapeutics, diagnostic tools, and advanced biomaterials. acs.org
| Property | Underlying Mechanism | Application in Novel Biologics |
|---|---|---|
| Conformational Constraint | The α-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. | Stabilization of specific secondary structures (e.g., α-helices), leading to enhanced target binding affinity and specificity in therapeutic peptides. |
| Proteolytic Stability | Steric hindrance from the α-methyl group prevents protease enzymes from accessing and cleaving the adjacent peptide bond. | Increased in vivo half-life of peptide-based drugs, improving their pharmacokinetic profiles. nih.gov |
| Modified Pharmacokinetics | Increased stability and altered hydrophobicity can change how the biologic is absorbed, distributed, metabolized, and excreted. | Development of more robust and effective protein therapeutics with improved bioavailability. researchgate.net |
Analytical and Spectroscopic Characterization of S Na Fmoc Nw Boc Alpha Methyllysine and Its Peptide Conjugates
Chromatographic Purity Assessment and Quantitative Analysis
Chromatographic methods are indispensable for determining the purity of the (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine building block and for analyzing the crude and purified peptide conjugates.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of both the protected amino acid and the synthesized peptides. Reversed-phase HPLC (RP-HPLC) is most commonly employed, separating molecules based on their hydrophobicity.
For the analysis of this compound, a C18 column is typically used with a gradient elution system involving water and acetonitrile (B52724), often modified with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a strong chromophore, allowing for sensitive detection by UV spectroscopy, usually at wavelengths around 265 nm or 301 nm. Purity levels for the amino acid building block are expected to be high (≥97%) for use in peptide synthesis. chemimpex.com
When analyzing peptide conjugates, RP-HPLC is used to monitor the progress of the synthesis, check the purity of the crude product after cleavage from the solid support, and confirm the homogeneity of the final purified peptide. rsc.orgnih.gov The incorporation of the hydrophobic Fmoc and Boc groups, along with the alpha-methyl group, influences the retention time of the peptide, which can be predicted and monitored.
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Expected Purity | ≥97% |
Direct analysis of the large, non-volatile this compound molecule by Gas Chromatography-Mass Spectrometry (GC/MS) is not feasible. However, GC/MS is a powerful tool for amino acid analysis of peptide conjugates following their complete acid hydrolysis. nih.gov This process breaks the peptide into its constituent amino acids. The resulting amino acids, including alpha-methyllysine, must then be chemically derivatized to make them volatile for GC analysis. This method can confirm the presence and quantify the relative ratios of the amino acids in the peptide. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) is more directly applicable. It combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. scienceopen.com LC/MS can be used to directly analyze the this compound building block to confirm its molecular weight. For peptide conjugates, LC/MS provides a rapid assessment of purity and confirms the molecular weight of the desired product in a single analysis, making it an essential tool during synthesis and purification. scienceopen.com
Table 2: Expected Mass-to-Charge (m/z) Ratios in LC/MS for the Parent Compound
| Ion Species | Description | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 483.57 |
| [M+Na]⁺ | Sodium Adduct | 505.55 |
| [M-Boc+H]⁺ | Loss of Boc group | 383.57 |
Structural Elucidation Techniques for Conformationally Constrained Peptides
The introduction of an alpha-methyl group on the lysine (B10760008) residue induces significant conformational constraints on the peptide backbone. Spectroscopic techniques are vital for elucidating the resulting three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of this compound and for detailed structural analysis of its peptide conjugates. nih.gov
For the amino acid itself, ¹H and ¹³C NMR spectra provide definitive confirmation of its structure. scienceopen.comchemicalbook.com Key signals in the ¹H NMR spectrum include the characteristic aromatic protons of the Fmoc group, the sharp singlet for the nine equivalent protons of the tert-butyl (Boc) group, and a distinct singlet for the alpha-methyl group. scienceopen.comresearchgate.net
In peptide conjugates, multi-dimensional NMR experiments (like COSY and NOESY) are used to assign all proton resonances and to determine the solution-state conformation. nih.gov The presence of the alpha-methyl group restricts the allowable phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, often promoting the formation of specific secondary structures like β-turns or 3₁₀-helices. nih.gov NMR can detect these structures through the observation of specific nuclear Overhauser effects (NOEs). nih.gov
Table 3: Characteristic ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Fmoc (aromatic) | 7.30 - 7.80 | Multiplet |
| Fmoc (aliphatic) | 4.20 - 4.40 | Multiplet |
| Lysine α-CH | Not applicable (quaternary carbon) | - |
| Lysine Side Chain (CH₂)n | 1.20 - 3.10 | Multiplets |
| α-Methyl (CH₃) | ~1.50 | Singlet |
| Boc (t-butyl) | ~1.40 | Singlet |
The incorporation of conformationally constrained amino acids like alpha-methyllysine can induce or stabilize specific secondary structures. mdpi.com For example, peptides containing α,α-dialkylated residues often show a propensity to form helical or turn structures. nih.gov By comparing the CD spectrum of a peptide containing alpha-methyllysine to an equivalent peptide with a standard lysine, researchers can quantify the structural impact of the alpha-methylation. For instance, an increase in the mean residue ellipticity at 222 nm would indicate a higher degree of α-helical content. mdpi.com
Table 4: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) of Maxima (λₘₐₓ) | Wavelength (nm) of Minima (λₘᵢₙ) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
Mass Spectrometry for Peptide Sequence and Modification Verification
Mass spectrometry (MS) is a cornerstone technique for the analysis of peptide conjugates, used to confirm their identity and verify their covalent structure. rsc.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods for peptides.
A primary use of MS is to determine the molecular weight of the synthesized peptide. The measured mass is compared to the theoretical mass calculated from the amino acid sequence, providing a crucial check that the correct amino acids, including this compound (or its deprotected form in the final peptide), have been incorporated. nih.gov
Tandem mass spectrometry (MS/MS) is employed for sequence verification. In an MS/MS experiment, the peptide ion of interest is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are measured, creating a spectrum that allows the amino acid sequence to be read and the specific location of the alpha-methyllysine residue to be confirmed. The mass difference between adjacent fragment ions corresponds to the mass of a specific amino acid residue.
Chiral Analysis of Amino Acids and Their Derivatives
The stereochemical purity of amino acid derivatives is a critical parameter in peptide synthesis, as the chirality of the individual building blocks dictates the three-dimensional structure and biological activity of the final peptide. For unnatural amino acids such as this compound, ensuring high enantiomeric purity is essential for its successful application in the synthesis of well-defined peptide conjugates. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantiomeric resolution of protected amino acids.
The chiral analysis of N-Fmoc protected α-amino acids, including α-methylated derivatives, is well-established and typically involves the use of polysaccharide-based chiral stationary phases (CSPs). These CSPs, often composed of cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, provide a chiral environment that allows for the differential interaction with the two enantiomers of the analyte, leading to their separation.
Research Findings on Chiral HPLC Separation of Fmoc-Amino Acids:
Studies have demonstrated the successful chiral separation of a wide range of N-Fmoc α-amino acids using various polysaccharide-based CSPs under reversed-phase conditions. The choice of the specific CSP and the composition of the mobile phase are crucial for achieving optimal resolution.
For instance, a technical note on the enantioseparation of N-Fmoc α-amino acids reported the use of Lux® polysaccharide-based chiral stationary phases. phenomenex.com It was found that Lux Cellulose-2 was particularly effective, successfully resolving 18 out of 19 common Fmoc-protected α-amino acids, with 15 of them achieving baseline separation. phenomenex.com The study highlighted that a mobile phase consisting of acetonitrile and an acidic additive, such as trifluoroacetic acid (TFA) or formic acid, is a robust choice for these separations. phenomenex.com The acidic additive helps to suppress the ionization of the carboxylic acid group of the amino acid derivative, leading to better peak shape and retention.
The general elution order observed in these separations on certain polysaccharide-based CSPs is often the D-enantiomer eluting before the L-enantiomer. This consistent elution pattern can be a useful tool in the preliminary identification of the enantiomers.
Application to this compound:
While specific chiral HPLC methods for the analysis of this compound are not extensively detailed in publicly available literature, the principles and methods applied to similar N-Fmoc-α-methylated amino acids are directly applicable. The presence of the α-methyl group can influence the retention and selectivity, but the fundamental interactions with the chiral stationary phase are expected to be similar to other Fmoc-protected amino acids.
A typical starting point for developing a chiral separation method for this compound would involve screening a selection of polysaccharide-based CSPs, such as those from the Chiralpak® (e.g., IA, IC) or Lux® Cellulose series. An isocratic mobile phase of acetonitrile and water with a small percentage of an acidic modifier (e.g., 0.1% TFA) would be a common initial condition. Optimization of the mobile phase composition, including the ratio of organic modifier to water and the concentration of the acidic additive, would be performed to achieve baseline resolution of the (S)- and (R)-enantiomers.
The enantiomeric purity of this compound is a critical quality attribute, as the presence of the corresponding (R)-enantiomer would lead to the incorporation of the incorrect stereoisomer into a peptide chain, potentially altering its structure and function. Therefore, a validated chiral HPLC method is indispensable for the quality control of this important building block.
Data Tables for Chiral HPLC Analysis:
The following tables provide an overview of typical conditions and findings for the chiral HPLC analysis of N-Fmoc-α-amino acids, which can be adapted for this compound.
Table 1: Typical Chiral Stationary Phases for Fmoc-Amino Acid Separation
| Chiral Stationary Phase (CSP) | Base Material | Common Trade Names |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel® OD, Lux® Cellulose-1 |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Cellulose | Lux® Cellulose-2 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak® AD |
| Amylose tris(3,5-dichlorophenylcarbamate) | Amylose | Chiralpak® AY |
Table 2: Representative Chiral HPLC Method Parameters for N-Fmoc-α-Amino Acids
| Parameter | Typical Conditions |
| Column | Lux Cellulose-2 (or similar polysaccharide-based CSP) |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 20 - 40 °C |
| Detection | UV at 254 nm or 265 nm |
Computational Methodologies in Understanding Alpha Methyllysine Incorporations
Molecular Dynamics Simulations for Conformational Analysis of Alpha-Methylated Peptides
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion, MD simulations provide detailed, atomistic insights into how peptides fold, adopt specific conformations, and interact with their environment. americanpeptidesociety.org These simulations are particularly valuable for understanding the structural impact of incorporating non-natural amino acids like alpha-methylserine. nih.gov
The introduction of an alpha-methyl group significantly restricts the conformational freedom of the peptide backbone, influencing local and global peptide structures. MD simulations can explore the accessible conformational landscape of alpha-methylated peptides, revealing preferences for specific secondary structures such as helices or β-turns. For instance, studies on peptides containing alpha-methylserine have used MD simulations combined with experimental data to reveal shifts in conformational equilibria. nih.gov The addition of a methyl group can alter the backbone dihedral angles (phi and psi), leading to more defined and stable structures.
MD simulations in explicit solvent environments, such as water, allow for the realistic modeling of peptide behavior. researchgate.net These simulations can capture the intricate interplay between the peptide and surrounding water molecules, which is crucial for accurate conformational analysis. researchgate.net For example, simulations have shown that solvent interactions with the carbonyl groups of a peptide backbone can induce the formation of β-strand structures. researchgate.net The insights gained from MD simulations are critical for designing peptides with enhanced proteolytic stability and improved pharmacological properties, as the constrained conformation can prevent recognition by proteases.
Table 1: Key Findings from MD Simulations of Alpha-Methylated Peptides
| Finding | Implication for Peptide Design | Reference |
| Restricted backbone conformational freedom | Increased stability and predictable secondary structure | nih.gov |
| Preference for specific secondary structures (e.g., β-turns, helices) | Ability to design peptides with defined shapes for specific targets | nih.gov |
| Altered solvent interactions | Modulation of solubility and bioavailability | researchgate.net |
| Increased proteolytic stability | Development of longer-lasting peptide therapeutics | researchgate.net |
Quantum Mechanical / Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms and Interactions
To study chemical reactions and intricate electronic effects within large biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. biomolmd.org This approach treats a small, chemically active region of the system (e.g., the alpha-methyllysine residue and its immediate interacting partners) with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics force fields. biomolmd.orgkit.edu This dual-level approach provides a balance between accuracy and computational feasibility, making it ideal for studying enzymatic reactions and complex molecular interactions. kit.edu
QM/MM simulations are instrumental in elucidating the reaction mechanisms of enzymes that process methylated substrates, such as methyltransferases. mdpi.com For example, these methods can model the methyl transfer from a donor like S-adenosylmethionine (SAM) to a lysine (B10760008) residue, providing detailed insights into the transition state and the roles of active site residues. mdpi.com By calculating the energetics of the reaction pathway, QM/MM can help to understand how the alpha-methyl group on a lysine might influence the catalytic process.
Furthermore, QM/MM is used to accurately model the non-covalent interactions that govern the recognition of methylated lysines by "reader" domains in proteins. nih.gov Lysine methylation alters the electronic properties of the amino acid side chain, affecting interactions such as cation-π, hydrogen bonding, and van der Waals forces. nih.gov QM/MM can capture subtle electronic effects like polarization and charge transfer, which are often poorly described by classical force fields. nih.gov This level of detail is crucial for understanding the specificity of methyllysine-binding proteins and for designing small molecules or peptides that can modulate these interactions. nih.gov
Table 2: Applications of QM/MM in Studying Alpha-Methyllysine
| Application | Key Insights Provided | Reference |
| Enzymatic reaction mechanisms | Detailed transition state structures and reaction energy profiles | mdpi.com |
| Protein-peptide binding interactions | Accurate description of non-covalent interactions, including electronic effects | nih.gov |
| Analysis of spectroscopic properties | Prediction of properties sensitive to the electronic environment | kit.edu |
| Understanding methylation state selectivity | Energetic basis for why reader domains prefer mono-, di-, or trimethylated lysine | nih.gov |
Computational Design and Prediction of Peptide Structures and Binding Affinities
The rational design of peptides with specific binding properties is a central goal in drug discovery and chemical biology. Computational tools play a pivotal role in this process, enabling the design of novel peptide sequences and the prediction of their three-dimensional structures and binding affinities for target proteins. mit.edu Methods for de novo peptide design often start by identifying a target surface on a protein and then computationally building peptide structures that are complementary in shape and chemical properties. rsc.org
The incorporation of alpha-methyllysine can be a key design element, used to pre-organize a peptide into a bioactive conformation that mimics the structure of a native binding partner. By constraining the peptide backbone, the entropic penalty of binding is reduced, potentially leading to higher affinity. Computational approaches can model the effect of alpha-methylation on the peptide's structure and its fit within a target's binding pocket. nih.gov
Predicting the binding affinity of a designed peptide is a significant challenge. Machine learning models, such as AlphaFold, have revolutionized structural biology by accurately predicting protein and protein-complex structures. biorxiv.orgnih.gov Recent applications have extended these tools to predict and rank the binding affinities of different peptides to the same receptor. nih.govnih.gov For peptides containing non-natural amino acids, these predictive tools, often combined with MD simulations, can screen libraries of potential binders, prioritizing the most promising candidates for experimental validation. nih.gov This synergy of design and prediction accelerates the discovery of high-affinity peptide ligands for therapeutic and diagnostic purposes. nih.govmdpi.com
Table 3: Computational Tools for Peptide Design and Affinity Prediction
| Tool/Method | Function | Relevance to Alpha-Methyllysine |
| De novo peptide design programs (e.g., Rosetta) | Generate novel peptide sequences and structures to bind a target | Design peptides where alpha-methyllysine is used to enforce a specific conformation |
| Molecular Docking | Predict the binding pose of a peptide in a protein's active site | Evaluate how the alpha-methyl group influences the binding orientation |
| AlphaFold and similar AI models | Predict the 3D structure of protein-peptide complexes | Predict the structure of complexes containing alpha-methylated peptides and assess binding potential |
| MD-based affinity prediction (e.g., MELD) | Identify binding poses and rank binding affinities | Assess the impact of conformational rigidity from alpha-methylation on binding affinity |
Thermodynamic and Free Energy Perturbation Studies of Methyllysine-Protein Interactions
A quantitative understanding of the thermodynamics driving methyllysine-protein interactions is essential for designing high-affinity binders. Computational methods, particularly Free Energy Perturbation (FEP), provide a rigorous framework for calculating the relative binding free energies of closely related ligands. nih.gov FEP is an alchemical transformation method that simulates a non-physical pathway to "mutate" one molecule into another, allowing for the precise calculation of the free energy difference between the two states. vu.nl
This technique is exceptionally well-suited for studying the impact of methylation. For example, FEP can be used to calculate the change in binding free energy (ΔΔG) when an unmethylated lysine is changed to a monomethylated lysine, or when an alpha-hydrogen is replaced by an alpha-methyl group. nih.govnih.gov These calculations can dissect the energetic contributions to binding, separating effects like electrostatics and van der Waals interactions. nih.gov Such studies have been crucial in understanding how reader domains achieve specificity for different lysine methylation states (mono-, di-, or trimethyl). nih.govnih.gov
Thermodynamic integration and other free energy methods complement FEP by providing insights into the enthalpic and entropic contributions to binding. These calculations can reveal whether a modification, such as alpha-methylation, enhances binding primarily by improving enthalpic interactions (e.g., forming stronger hydrogen bonds or van der Waals contacts) or by reducing the entropic penalty of binding due to conformational restriction. The results from these computational thermodynamic studies provide a deep, quantitative understanding of the molecular recognition process, offering invaluable guidance for the optimization of peptide-based inhibitors and probes. researchgate.netbiorxiv.org
Table 4: Free Energy Methods for Studying Methyllysine Interactions
| Method | Principle | Application to Alpha-Methyllysine |
| Free Energy Perturbation (FEP) | Calculates ΔΔG by simulating a non-physical "mutation" between two states | Quantify the precise impact of alpha-methylation on binding affinity compared to a native peptide |
| Thermodynamic Integration (TI) | Calculates free energy differences by integrating along a pathway connecting initial and final states | Determine the overall thermodynamic cost or benefit of incorporating alpha-methyllysine |
| MM/PBSA and MM/GBSA | End-point methods that estimate binding free energy from MD snapshots | Provide a less computationally expensive, albeit more approximate, estimation of binding affinity changes |
| Linear Interaction Energy (LIE) | Estimates binding free energy based on electrostatic and van der Waals interaction energies | Decompose the binding energy to understand the contribution of different forces |
Emerging Research Frontiers and Future Prospects of Alpha Methylated Lysine Analogs
Development of Next-Generation Stereoselective Synthesis Routes
The synthesis of α,α-disubstituted amino acids like α-methyllysine presents a significant stereochemical challenge: the creation of a quaternary α-carbon with a defined configuration. acs.orgresearchgate.net Future research is focused on developing more efficient, scalable, and stereoselective methods to produce building blocks such as (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine.
Current strategies often rely on the diastereoselective alkylation of chiral auxiliaries. researchgate.net For example, chiral oxazinones or imidazolidinones derived from natural amino acids can serve as templates. The enolate of such a template is alkylated with a methylating agent, with the chiral auxiliary directing the approach of the electrophile to favor the desired (S)-configuration at the α-carbon. researchgate.net However, these methods can be lengthy and may require expensive or difficult-to-remove auxiliaries.
Next-generation approaches are exploring the use of asymmetric catalysis, which can reduce the number of synthetic steps and improve atom economy. nih.govnih.gov Phase-transfer catalysis and transition-metal-catalyzed asymmetric alkylation are promising avenues. acs.org The development of novel catalysts that can effectively control the stereochemistry of hindered quaternary centers is a key area of investigation. These advancements aim to make enantiomerically pure α-methylated lysine (B10760008) analogs more accessible for research and therapeutic development. researchgate.netusm.edu
| Synthesis Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Auxiliaries | A covalently attached chiral molecule (e.g., an oxazinone) guides the stereoselective methylation of the amino acid precursor. researchgate.net | High diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary; may use expensive reagents. researchgate.net |
| Enzymatic Resolution | Enzymes like Pig Liver Esterase (PLE) are used for the kinetic resolution of racemic intermediates, selectively reacting with one enantiomer. usm.edu | High enantioselectivity; reactions occur under mild conditions. | Limited to specific substrates; may result in a maximum theoretical yield of 50% for the desired enantiomer. |
| Asymmetric Catalysis | A chiral catalyst (e.g., a transition metal complex) facilitates the enantioselective methylation of a prochiral substrate. nih.gov | High atom economy; catalytic amounts of the chiral source are needed. | Development of catalysts for sterically demanding quaternary carbons is ongoing. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
The incorporation of α-methyllysine into peptides creates analogs with enhanced proteolytic stability and constrained conformations, making them valuable tools for targeting a range of biological processes. enamine.netnih.gov A particularly promising frontier is the field of epigenetics, where lysine methylation is a critical post-translational modification (PTM) that regulates gene expression. wikipedia.orgnih.govtandfonline.com
Enzymes that "write" (lysine methyltransferases, KMTs), "erase" (lysine demethylases, KDMs), and "read" (proteins with domains like chromo, Tudor, MBT) these methylation marks are major targets for therapeutic intervention in diseases like cancer. researchgate.netnih.govnih.gov Peptides containing (S)-α-methyllysine, synthesized using the Fmoc-protected building block, can act as potent and specific inhibitors or probes of these epigenetic regulators. nih.govresearchgate.net The α-methyl group can enhance binding affinity by locking the peptide into a bioactive conformation and prevent degradation by cellular proteases, thereby increasing the peptide's effective concentration and duration of action.
Beyond epigenetics, α-methylated lysine analogs can be used to modify other bioactive peptides to improve their therapeutic profiles. For instance, introducing this residue can enhance the stability and cell permeability of antimicrobial peptides or peptide-based cancer therapies. nih.gov The ability to systematically replace native lysine residues with their α-methylated counterparts allows researchers to dissect structure-activity relationships and design next-generation peptide therapeutics.
| Target Class | Biological Role | Therapeutic Potential of α-Methyllysine Analogs | Relevant Diseases |
|---|---|---|---|
| Lysine Methyltransferases (KMTs) | "Writers" of epigenetic marks; add methyl groups to lysine residues on histones and other proteins. tandfonline.com | Peptide-based inhibitors can block aberrant gene silencing or activation. nih.gov | Cancer, Developmental Disorders. nih.gov |
| Lysine Demethylases (KDMs) | "Erasers" of epigenetic marks; remove methyl groups from lysine. researchgate.net | Substrate-mimicking peptides can inhibit the removal of repressive or activating marks. nih.gov | Cancer, Inflammatory Diseases. nih.gov |
| Methyl-Lysine "Reader" Domains (e.g., MBT, Chromo) | Recognize and bind to methylated lysine, recruiting other proteins to regulate chromatin. nih.govnih.gov | High-affinity peptide antagonists can displace reader proteins from chromatin, altering gene expression. nih.gov | Cancer, Neurological Disorders. tandfonline.com |
| Proteases | Enzymes that degrade peptides and proteins. | Incorporation of α-methyllysine enhances resistance to cleavage, increasing the peptide's half-life. enamine.netnih.gov | General (improves pharmacokinetics of peptide drugs). |
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The standardized nature of Fmoc-based solid-phase peptide synthesis makes this compound an ideal component for combinatorial chemistry and high-throughput screening (HTS). peptidemachines.comaltabioscience.comacs.org Combinatorial libraries of peptides can be rapidly synthesized, with the α-methyllysine analog incorporated at specific positions. researchgate.net These libraries, containing thousands to millions of unique peptide sequences, serve as a rich source for discovering novel ligands and inhibitors.
For example, a peptide library incorporating α-methyllysine can be screened against an epigenetic reader protein to identify sequences that bind with high affinity and selectivity. researchgate.net HTS platforms, such as AlphaScreen™ or fluorescence polarization assays, are well-suited for this purpose, allowing for the rapid testing of large numbers of compounds. nih.govresearchgate.net The avidity effect in bead-based assays like AlphaScreen makes them particularly effective for detecting the often low- to mid-micromolar binding affinities characteristic of peptide-protein interactions. researchgate.net
The workflow typically involves:
Library Synthesis : Automated solid-phase synthesis is used to generate a diverse peptide library where this compound is incorporated at one or more positions. peptidemachines.com
High-Throughput Screening : The library is screened against a biological target (e.g., a methyl-lysine binding protein) to identify "hits" that modulate its activity or binding. benthamscience.comcornell.edu
Hit Deconvolution and Optimization : The structures of the most active peptides are identified, and further chemical modifications are made to improve potency, selectivity, and drug-like properties.
This integration of combinatorial synthesis and HTS accelerates the discovery of lead compounds for therapeutic development, particularly for challenging targets like those involved in epigenetic regulation. researchgate.netresearchgate.net
Advanced Methodologies for Site-Specific Protein Modification and Engineering
A major frontier in protein science is the ability to incorporate non-canonical amino acids (ncAAs) into full-length proteins at specific sites. nih.govmdpi.com This technique, known as genetic code expansion, allows for the precise installation of novel chemical functionalities to probe or engineer protein function. mdpi.com this compound, after deprotection and enzymatic charging onto an engineered tRNA, is a candidate for such applications.
The primary method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. mdpi.com This pair is engineered to uniquely recognize the ncAA (in this case, α-methyllysine) and a specific codon, typically a nonsense or "stop" codon like TAG (amber), that has been introduced into the gene of interest via site-directed mutagenesis. proquest.com When this engineered machinery is introduced into a cellular or in-vitro protein expression system, the ribosome will insert α-methyllysine at the position of the reassigned codon, producing a modified protein. mdpi.comspringernature.com
This methodology enables researchers to ask highly specific questions:
How does α-methylation at a single, specific lysine residue affect a protein's structure, stability, or enzymatic activity?
Can the introduction of an α-methyllysine mimic a post-translational methylation event and permanently activate or inhibit a protein? ox.ac.uk
Can incorporating this residue at a protein-protein interface enhance or disrupt a specific interaction?
These advanced protein engineering techniques provide unparalleled precision for studying the biological roles of specific amino acid modifications and for designing proteins with novel therapeutic or industrial properties. nih.govspringernature.comacs.org
Q & A
Q. What are the critical considerations for synthesizing (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis requires sequential deprotection of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups. Use TFA (trifluoroacetic acid) for Boc removal and piperidine/DMF (20% v/v) for Fmoc cleavage. The alpha-methyl substitution may slow coupling kinetics; thus, extend reaction times (e.g., 2 hours) and use coupling agents like HBTU/HOBt in DMF. Monitor each step via Kaiser test or HPLC . Key Parameters :
| Step | Reagent | Time | Monitoring Method |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1) | 30 min | TLC (Rf shift) |
| Fmoc Deprotection | Piperidine/DMF | 20 min | UV-Vis (301 nm) |
| Coupling | HBTU/HOBt/DIPEA | 2 hr | Kaiser test |
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95%). Confirm identity via high-resolution mass spectrometry (HRMS) for molecular ion matching and ¹H/¹³C NMR to verify stereochemistry and methyl substitution. Cross-reference spectral data with literature, focusing on δ ~1.3 ppm (alpha-methyl protons) and Boc/Fmoc carbonyl signals (~155-165 ppm in ¹³C NMR) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to volatile reagents (TFA, DCM). Store the compound desiccated at -20°C to prevent hydrolysis. Dispose of waste via approved chemical disposal services, separating halogenated solvents (e.g., DCM) from non-halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structural data (e.g., NMR chemical shifts) for alpha-methyl-substituted lysine derivatives?
- Methodological Answer : Contradictions may arise from solvent effects, pH, or stereochemical impurities. Standardize conditions: use deuterated DMSO or CDCl₃, control temperature (25°C), and compare with structurally analogous compounds (e.g., Fmoc-alpha-methylphenylalanine). Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. Validate purity via elemental analysis or LC-MS to rule out byproducts .
Q. What strategies optimize the incorporation of this compound into peptide chains with sterically hindered residues?
- Methodological Answer : Use microwave-assisted SPPS to enhance coupling efficiency (50°C, 10 min pulses). Substitute HBTU with COMU/Oxyma Pure for reduced racemization. Pre-activate the amino acid (1:1:2 molar ratio of amino acid/activator/base) for 5 min before coupling. For severe steric hindrance, employ pseudoproline dipeptides or backbone amide protection (e.g., Hmb) .
Q. How can computational modeling predict the conformational effects of alpha-methyl substitution on peptide tertiary structures?
- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to compare wild-type lysine and alpha-methyl derivatives. Analyze Ramachandran plots for backbone dihedral angles and solvent-accessible surface area (SASA) to assess hydrophobicity changes. Validate predictions via circular dichroism (CD) spectroscopy or X-ray crystallography of model peptides .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): purity, enantiomeric excess.
- Identify critical process parameters (CPPs): temperature, reagent stoichiometry.
- Use design-of-experiments (DoE) to optimize factors (e.g., 3² factorial design for coupling time vs. activator concentration).
Document deviations using Ishikawa diagrams and validate via statistical process control (SPC) .
Q. How can researchers leverage this compound to develop enzyme-resistant peptide therapeutics?
- Methodological Answer : The alpha-methyl group confers resistance to proteolysis by sterically blocking protease active sites. Design peptides with this residue at cleavage-prone positions (e.g., adjacent to lysine/arginine in trypsin-sensitive sequences). Validate stability in serum assays (e.g., incubate in human serum at 37°C for 24 hr; analyze via HPLC). Compare degradation kinetics to non-methylated controls .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility of synthetic protocols across labs?
- Methodological Answer :
- Publish detailed experimental sections, including exact grades of solvents (e.g., DMF peptide synthesis grade, ≤50 ppm H₂O).
- Share raw analytical data (HPLC chromatograms, NMR FID files) as supplementary information.
- Use IUPAC nomenclature consistently and reference commercial sources (e.g., CAS 35661-40-6 for Fmoc-Phe-OH as a benchmark) .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?
- Methodological Answer :
Re-evaluate force field parameters for alpha-methyl groups; calibrate simulations with experimental data (e.g., XRD bond lengths). Perform sensitivity analyses to identify influential variables (e.g., solvent dielectric constant). Collaborate with computational chemists to refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
